A Comprehensive Technical Guide to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
A Comprehensive Technical Guide to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, with the CAS number 871332-64-8, is a specialized synthetic building block of significant interest in medicinal chemistry and organic synthesis. As a member of the arylboronic acid family, its primary utility lies in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of a fluorine atom and a diethylcarbamoyl group on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This guide provides an in-depth exploration of its synthesis, properties, applications, and handling, tailored for professionals in research and drug development.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The electron-withdrawing nature of fluorine can significantly alter the pKa of the boronic acid moiety and influence the electronic properties of the aromatic ring, which can be crucial for tuning the molecule's interaction with biological targets.[3] The diethylcarbamoyl group, an amide functional group, can participate in hydrogen bonding and provides a handle for further molecular elaboration, making this compound a valuable scaffold in the design of novel therapeutics.
Physicochemical Properties
While specific experimental data for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source |
| CAS Number | 871332-64-8 | Internal |
| Molecular Formula | C₁₁H₁₅BFNO₃ | PubChem |
| Molecular Weight | 239.05 g/mol | PubChem |
| Appearance | Expected to be a white to off-white solid | General knowledge of arylboronic acids |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected. | General knowledge of arylboronic acids |
| pKa | The presence of the electron-withdrawing fluorine atom is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8), likely in the range of 7.5-8.5.[3] | [3] |
Synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
A plausible and efficient synthetic route to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid involves a two-step sequence starting from a commercially available di-substituted benzene derivative. The general strategy is to first synthesize the N,N-diethyl-3-fluoro-5-bromobenzamide intermediate, followed by a lithium-halogen exchange and subsequent borylation.
Workflow Diagram for the Synthesis
Caption: Proposed two-step synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
Step 1: Synthesis of N,N-diethyl-3-fluoro-5-bromobenzamide
This step involves the amidation of 3-bromo-5-fluorobenzoyl chloride with diethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol:
-
To a solution of diethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 3-bromo-5-fluorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-diethyl-3-fluoro-5-bromobenzamide.
Step 2: Synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
The conversion of the aryl bromide to the boronic acid is achieved through a lithium-halogen exchange followed by trapping the resulting aryllithium species with a borate ester.
Protocol:
-
Dissolve N,N-diethyl-3-fluoro-5-bromobenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The diethylcarbamoyl group can act as a directed metalation group, potentially influencing the regioselectivity of the lithiation.[4][5]
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.5 equivalents) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of a mild acid (e.g., saturated ammonium chloride or dilute hydrochloric acid).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel, though care must be taken as boronic acids can be prone to dehydration on silica.[6][7]
Reactivity and Applications
The primary application of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and substituted aromatic systems prevalent in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
In a typical Suzuki-Miyaura coupling, an arylboronic acid reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Illustrative Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
The presence of the fluorine atom can influence the transmetalation step of the catalytic cycle due to its electron-withdrawing nature. The diethylcarbamoyl group can serve as a point of attachment for further diversification of the resulting biaryl product.
Role in Drug Discovery
Arylboronic acids are increasingly recognized as important pharmacophores in drug design.[8] They can act as bioisosteres for other functional groups and can form reversible covalent bonds with serine proteases, which is a mechanism of action for some approved drugs. The unique combination of substituents in 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid makes it a valuable building block for generating libraries of compounds for screening against various biological targets. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diethylamino protons (two overlapping quartets and two overlapping triplets), and distinct signals for the aromatic protons in the region of 7-8 ppm. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ethyl carbons, the amide carbonyl carbon, and the aromatic carbons. The carbon atoms bonded to the fluorine and boron will show characteristic couplings (¹J C-F and C-B interactions).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), C=O stretching of the amide (~1630 cm⁻¹), C-F stretching, and aromatic C-H and C=C vibrations.[9][10][11][12]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of water, ethyl groups, and other fragments. The isotopic pattern of boron (¹⁰B and ¹¹B) may also be observable.[13][14][15]
Safety and Handling
As with all laboratory chemicals, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as boronic acids can dehydrate to form boroxines.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures with potentially enhanced biological activity and favorable pharmacokinetic properties. A sound understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists in harnessing the potential of this important chemical entity.
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